molecular formula C8H4N2O B13665192 Furo[2,3-b]pyridine-4-carbonitrile

Furo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B13665192
M. Wt: 144.13 g/mol
InChI Key: BWMJRZHJGYYKMB-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furo[2,3-b]pyridine-4-carbonitrile can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. This method typically starts with chalcones bearing specific subunits, such as 4-(benzyloxy)phenyl and dichlorothiophenyl . The reaction conditions often involve the use of catalysts like gold, palladium, and phosphoric acid to facilitate the cycloisomerization and cycloaddition processes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[2,3-b]pyridine-4-carboxylic acid, while reduction could produce furo[2,3-b]pyridine-4-methanol .

Scientific Research Applications

Furo[2,3-b]pyridine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which furo[2,3-b]pyridine-4-carbonitrile exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound has strong binding affinities for targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Furo[2,3-b]pyridine-4-carbonitrile can be compared with other similar compounds, such as:

Similar Compounds

This compound stands out due to its unique structure and potent biological activities, making it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C8H4N2O

Molecular Weight

144.13 g/mol

IUPAC Name

furo[2,3-b]pyridine-4-carbonitrile

InChI

InChI=1S/C8H4N2O/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H

InChI Key

BWMJRZHJGYYKMB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C#N)C=CO2

Origin of Product

United States

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